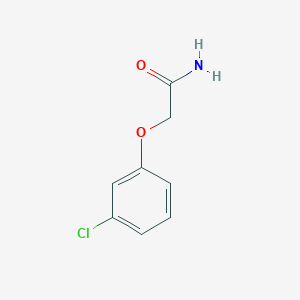
2-(3-Chlorophenoxy)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, “2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide”, has been achieved via a sequence of multistep synthesis processes. The process started with “2-(4-chlorophenoxy)acetic acid” with “4-(4-methylphenyl)thiazol-2-amine” in dry dichloromethane followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate” as a coupling agent in cold condition .Molecular Structure Analysis
The molecular formula of “2-(3-Chlorophenoxy)acetamide” is C8H8ClNO2 . The average mass is 185.608 Da and the monoisotopic mass is 185.024353 Da .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Chlorophenoxy)acetamide” is 185.61 g/mol . The exact mass is 185.0243562 g/mol and the monoisotopic mass is 185.0243562 g/mol .Wissenschaftliche Forschungsanwendungen
-
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : The compound is part of a group of phenoxy acetamide derivatives that are being studied for their potential as therapeutic candidates .
- Method : The research involves the synthesis of phenoxy acetamide and its derivatives, and the study of their biological effects .
- Results : Some compounds showed great antioxidant activity compared with the reference drug .
-
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3
- Field : Oncology Drug Discovery
- Application : The compound is being studied as a potential agent for prostate cancer therapeutics .
- Method : The research involves the design and synthesis of selective aryl benzylamine-based inhibitors .
- Results : The most potent compounds have IC50 values of approximately 75 nM .
-
Inhibition of Tartrate-Resistant Acid Phosphatase (TRAP)
- Field : Biochemistry
- Application : The compound is being studied for its potential to decrease the formation of multinucleated TRAP-positive cells .
- Method : The research involves the study of the compound’s effects on TRAP-positive cells .
- Results : The compound led to a significant decrease in the formation of multinucleated TRAP-positive cells in a dose-dependent manner, without inducing significant cytotoxicity .
-
Chemical Diversity Studies
- Field : Medicinal Chemistry
- Application : The compound is part of a group of phenoxy acetamide derivatives that are being studied for their chemical diversity .
- Method : The research involves the synthesis of phenoxy acetamide and its derivatives, and the study of their chemical diversity .
- Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality .
-
Inhibitory Effects on Osteoclast Differentiation
- Field : Biochemistry
- Application : The compound is being studied for its potential to inhibit osteoclast differentiation .
- Method : The research involves the study of the compound’s effects on osteoclast differentiation .
- Results : The compound led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing significant cytotoxicity .
-
Chemical Synthesis
- Field : Industrial Organic Chemistry
- Application : The compound is used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .
- Method : The research involves the use of many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .
- Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality .
-
Dyeing Performance
- Field : Textile Industry
- Application : The compound is used in the synthesis of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol .
- Method : The research involves the synthesis of bisazo disperse dyes and the study of their dyeing behavior and fastness properties on different fabrics .
- Results : The synthesized dyes showed good fastness properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKPJWLYFXFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372594 | |
| Record name | 2-(3-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)acetamide | |
CAS RN |
35368-69-5 | |
| Record name | 2-(3-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1302410.png)





![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)
![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)



